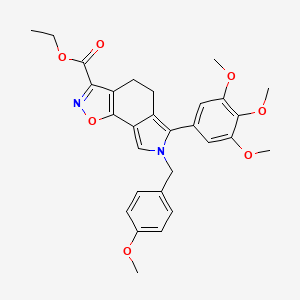
Kinetin triphosphate (tetrasodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kinetin triphosphate (tetrasodium) is a synthetic compound that acts as an analogue of adenosine triphosphate (ATP). It is known for its ability to regulate or enhance kinase function with higher catalytic efficiency than its endogenous substrate, ATP . This compound is primarily used in scientific research, particularly in studies related to kinase activity and neurodegenerative diseases such as Parkinson’s disease .
準備方法
Synthetic Routes and Reaction Conditions
Kinetin triphosphate (tetrasodium) is synthesized through a multi-step chemical process. The synthesis typically involves the phosphorylation of kinetin, a type of cytokinin, to form kinetin monophosphate, which is then further phosphorylated to produce kinetin diphosphate and finally kinetin triphosphate. The reaction conditions often require the use of phosphorylating agents and catalysts to facilitate the addition of phosphate groups .
Industrial Production Methods
Industrial production of kinetin triphosphate (tetrasodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Kinetin triphosphate (tetrasodium) undergoes various chemical reactions, including:
Phosphorylation: The addition of phosphate groups to the kinetin molecule.
Hydrolysis: The breakdown of kinetin triphosphate into kinetin diphosphate and kinetin monophosphate in the presence of water.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of kinetin triphosphate (tetrasodium) include phosphorylating agents such as phosphorus oxychloride and catalysts like magnesium ions. The reactions are typically carried out under controlled pH and temperature conditions to optimize the yield and purity of the product .
Major Products Formed
The major products formed from the reactions of kinetin triphosphate (tetrasodium) include kinetin monophosphate, kinetin diphosphate, and free kinetin. These products are often used in further biochemical studies and applications .
科学的研究の応用
Kinetin triphosphate (tetrasodium) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study phosphorylation reactions and kinase activity.
Biology: Investigated for its role in cell signaling and regulation of cellular processes.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
作用機序
Kinetin triphosphate (tetrasodium) exerts its effects by acting as a phosphate donor in kinase reactions. It enhances the catalytic activity of kinases by providing a high-energy phosphate group that is transferred to specific substrates. This process is crucial for the regulation of various cellular pathways, including those involved in cell growth, differentiation, and apoptosis . The molecular targets of kinetin triphosphate (tetrasodium) include kinases such as PINK1, which is implicated in Parkinson’s disease .
類似化合物との比較
Kinetin triphosphate (tetrasodium) is unique compared to other ATP analogues due to its higher catalytic efficiency and specificity for certain kinases. Similar compounds include:
Adenosine triphosphate (ATP): The natural substrate for kinases, but with lower catalytic efficiency compared to kinetin triphosphate (tetrasodium).
Kinetin monophosphate: A precursor in the synthesis of kinetin triphosphate, with limited kinase activity.
Kinetin diphosphate: An intermediate in the synthesis of kinetin triphosphate, with moderate kinase activity.
Kinetin triphosphate (tetrasodium) stands out due to its enhanced ability to regulate kinase function, making it a valuable tool in biochemical and medical research .
特性
分子式 |
C15H16N5Na4O14P3 |
|---|---|
分子量 |
675.19 g/mol |
IUPAC名 |
tetrasodium;[[[(2R,3R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C15H20N5O14P3.4Na/c21-11-9(5-31-36(26,27)34-37(28,29)33-35(23,24)25)32-15(12(11)22)20-7-19-10-13(17-6-18-14(10)20)16-4-8-2-1-3-30-8;;;;/h1-3,6-7,9,11-12,15,21-22H,4-5H2,(H,26,27)(H,28,29)(H,16,17,18)(H2,23,24,25);;;;/q;4*+1/p-4/t9-,11+,12?,15-;;;;/m1..../s1 |
InChIキー |
SWPBJWNSUIIVHA-JRWACYQTSA-J |
異性体SMILES |
C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4C([C@H]([C@H](O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


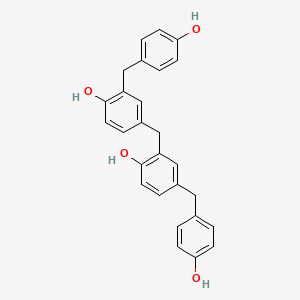



![6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine](/img/structure/B12394600.png)
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)
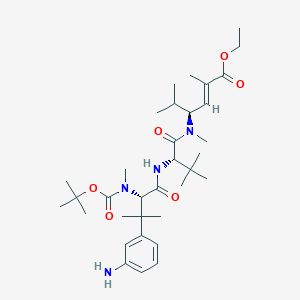
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12394620.png)
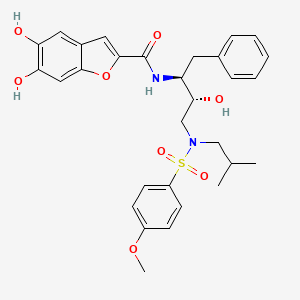

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12394627.png)
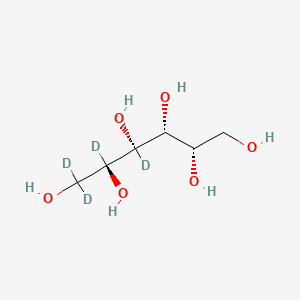
![(S)-3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide](/img/structure/B12394635.png)
